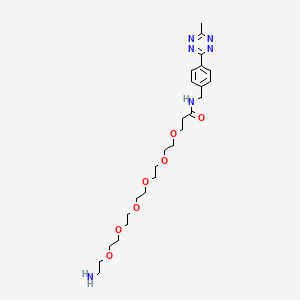

Methyltetrazine-amino-PEG6-amine

Description

Properties

Molecular Formula |

C25H40N6O7 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C25H40N6O7/c1-21-28-30-25(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-33-10-12-35-14-16-37-18-19-38-17-15-36-13-11-34-9-7-26/h2-5H,6-20,26H2,1H3,(H,27,32) |

InChI Key |

VYSSHWTUVARXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

High-Impact Bioconjugation: A Technical Whitepaper on Methyltetrazine-PEG6-Amine

Introduction and Architectural Rationale

In the rapidly evolving landscape of bioconjugation, targeted therapeutics, and molecular imaging, the demand for highly specific, rapid, and biocompatible crosslinkers has never been higher. Methyltetrazine-PEG6-amine (often supplied as an HCl salt) has emerged as a cornerstone heterobifunctional reagent in the modern chemical biology toolkit.

As an application scientist, I approach molecular design not just as a list of functional groups, but as a highly tuned system. Methyltetrazine-PEG6-amine is engineered with three distinct domains, each serving a causal purpose in complex biological environments:

-

The Primary Amine (Nucleophilic Anchor): Enables standard amide-forming chemistries (e.g., reacting with NHS esters or EDC-activated carboxyls) to install the tetrazine handle onto a target scaffold[1].

-

The PEG6 Spacer (Physicochemical Modulator): A 6-unit polyethylene glycol chain provides optimal hydrophilicity. This specific length is chosen to prevent the aggregation of hydrophobic payloads while minimizing steric hindrance during the bulky tetrazine-TCO engagement. It is short enough to avoid excessive hydrodynamic radius expansion, which can negatively alter the pharmacokinetics of the final conjugate[2].

-

The Methyltetrazine Core (Bioorthogonal Handle): Facilitates the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (TCO)[3].

Quantitative Data Summary

To ensure reproducibility in demanding research workflows, the physicochemical properties of Methyltetrazine-PEG6-amine are standardized as follows:

| Property | Specification / Value | Scientific Rationale |

| Molecular Weight | ~451.5 g/mol (HCl salt form) | Low molecular weight ensures minimal structural perturbation to the parent biomolecule[2]. |

| Solubility | Water, DMSO, DMF, DCM | The PEG6 chain and HCl salt formation ensure high aqueous solubility, critical for native protein labeling[4]. |

| Storage Conditions | -20°C, desiccated, protected from light | Tetrazines are susceptible to slow degradation via oxidation and UV exposure[1]. |

| Reactivity (k2) | 10³ to 10⁴ M⁻¹s⁻¹ (with TCO) | Ultrafast kinetics allow for low-concentration (nanomolar) labeling in complex lysates or in vivo[5]. |

Mechanistic Causality: The IEDDA Reaction

The core of this chemistry relies on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Unlike traditional click chemistry (e.g., CuAAC), IEDDA requires no cytotoxic copper catalysts, making it truly bioorthogonal and safe for living systems[3].

The Stability vs. Reactivity Trade-off: A critical design choice in this molecule is the use of a methyl-substituted tetrazine rather than a hydrogen-substituted tetrazine (H-Tz). While H-tetrazines exhibit exceptionally fast reaction kinetics, they are chemically unstable in aqueous buffers and serum. The methyl group donates electron density to the tetrazine ring, slightly lowering the reaction rate but drastically increasing physiological stability[1]. This causality is vital for multi-step synthesis, prolonged in vivo circulation, and pre-targeted radiopharmaceutical applications.

The reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, highly strained TCO (dienophile). This is immediately followed by a retro-Diels-Alder step that irreversibly releases nitrogen gas (N₂), driving the reaction to absolute completion and forming a stable dihydropyridazine linkage[5].

Figure 1: Logical pathway of the IEDDA click reaction between Methyltetrazine and TCO.

Strategic Applications in Drug Development

-

Antibody-Drug Conjugates (ADCs): The PEG6 spacer improves the solubility of hydrophobic cytotoxic payloads. The methyltetrazine group allows for site-selective payload attachment to TCO-modified antibodies without disrupting antigen-binding affinity.

-

Radiopharmaceuticals (Nuclear Medicine): In pre-targeted imaging, a TCO-modified antibody is administered and allowed to accumulate at the tumor site. Days later, a radiolabeled methyltetrazine probe is injected. The ultrafast IEDDA reaction occurs in vivo at the tumor site, minimizing radiation exposure to healthy tissues[3].

-

PROTACs (Proteolysis Targeting Chimeras): Methyltetrazine-PEG6-amine serves as an ideal modular linker to connect E3 ligase ligands with target protein binders, utilizing the PEG chain for optimal cellular permeability and flexibility.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure experimental integrity.

Protocol A: Nucleophilic Installation (Amine Coupling)

Objective: Attach the Methyltetrazine-PEG6-Amine to an NHS-ester functionalized biomolecule (e.g., a fluorophore or peptide). Causality: The primary amine is protonated at low pH. We utilize a slightly basic buffer (pH 8.0–8.5) to ensure the amine is deprotonated, rendering it highly nucleophilic for the attack on the electrophilic NHS-ester[1].

-

Preparation: Dissolve the NHS-ester target in anhydrous DMSO (10 mM stock). Dissolve Methyltetrazine-PEG6-Amine HCl salt in 0.1 M Sodium Bicarbonate buffer, pH 8.3 (10 mM stock).

-

Reaction: Mix the reagents at a 1:2 molar ratio (Target:MeTz) to drive the reaction to completion. Incubate at room temperature for 2 hours protected from light.

-

Self-Validation Checkpoint (LC-MS): Analyze a 1 µL aliquot via LC-MS. You must observe the specific mass shift corresponding to the addition of the MeTz-PEG6 moiety. The absence of the unreacted target mass validates the coupling efficiency.

-

Purification: Remove excess unreacted Methyltetrazine-PEG6-Amine using a size exclusion chromatography (SEC) column or preparative HPLC.

Protocol B: Bioorthogonal Ligation (IEDDA Click)

Objective: Conjugate the MeTz-functionalized target from Protocol A with a TCO-payload. Causality: Tetrazines possess a distinct pink/red color with a strong absorbance peak at ~520 nm. As the IEDDA reaction consumes the tetrazine to form the colorless dihydropyridazine, this absorbance decays. This provides a real-time, non-destructive optical validation of reaction kinetics[6].

-

Preparation: Combine the MeTz-functionalized target and the TCO-payload in 1X PBS (pH 7.4) at a 1:1.1 molar ratio.

-

Reaction & Real-Time Validation: Place the reaction cuvette in a UV-Vis spectrophotometer. Monitor the absorbance at 520 nm.

-

Completion: Incubate at room temperature (typically 15–60 minutes). The reaction is deemed complete when the 520 nm absorbance plateaus at baseline. This self-validating step eliminates the need for complex intermediate sampling.

Figure 2: Self-validating experimental workflow for Methyltetrazine-PEG6-Amine bioconjugation.

References

-

Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism . Via Medica Journals.[Link]

-

Methyltetrazine-PEG24-amine HCl salt (Properties & Handling) . AxisPharm. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Methyltetrazine-PEG24-amine HCl salt, CAS 2353410-18-9 | AxisPharm [axispharm.com]

- 3. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]

- 4. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Stability Analysis of Methyltetrazine-PEG6-amine and Tetrazine-PEG6-amine for Bioorthogonal Applications

An In-Depth Technical Guide

Executive Summary

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to probe complex biological systems with unparalleled precision.[1][2][3] The selection of the tetrazine moiety is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparative analysis of two widely used bioorthogonal building blocks: Methyltetrazine-PEG6-amine and its unsubstituted counterpart, Tetrazine-PEG6-amine. We delve into the fundamental chemical principles governing their stability and reactivity, offering a framework for rational reagent selection in drug development, molecular imaging, and diagnostics. The core finding is a well-established trade-off: the methyl group in Methyltetrazine-PEG6-amine imparts significantly enhanced stability at the cost of reduced reaction kinetics, whereas the unsubstituted tetrazine offers rapid kinetics but is more susceptible to degradation.[4][5] Understanding this balance is paramount for designing robust and reproducible bioorthogonal workflows.

The Foundation: Tetrazine Chemistry in a Biological Context

Bioorthogonal chemistry refers to a class of reactions that can proceed within living systems without interfering with native biochemical processes.[6][7] Among these, the iEDDA ligation between a 1,2,4,5-tetrazine (the diene) and a strained alkene or alkyne, such as a trans-cyclooctene (TCO), is preeminent due to its exceptionally fast reaction rates and high specificity.[3][8][9] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[9][10]

The inclusion of a polyethylene glycol (PEG) spacer, such as the 6-unit chain in the title compounds, is a standard strategy in bioconjugation.[] The hydrophilic PEG linker enhances aqueous solubility, reduces aggregation of labeled biomolecules, and can improve the pharmacokinetic profile of resulting conjugates by minimizing steric hindrance and potentially reducing immunogenicity.[][12]

Core Structural and Electronic Differences

The functional distinction between Methyltetrazine-PEG6-amine and Tetrazine-PEG6-amine originates from a single methyl group. This seemingly minor structural alteration has significant electronic consequences that dictate the molecule's behavior.

Caption: Experimental workflow for assessing tetrazine stability.

Conclusion

The selection of a tetrazine reagent for bioorthogonal chemistry is a nuanced decision that hinges on the classic trade-off between kinetic reactivity and chemical stability. Methyltetrazine-PEG6-amine offers superior stability, making it the reagent of choice for in vivo studies and experiments requiring long-term probe integrity. Conversely, the unsubstituted Tetrazine-PEG6-amine provides exceptionally fast reaction kinetics, ideal for time-sensitive applications and labeling at low concentrations. By understanding the underlying electronic principles and aligning the reagent's properties with the specific demands of the experiment, researchers can harness the full power of tetrazine ligation to build more reliable, reproducible, and insightful biological tools.

References

- Title: Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC Source: National Center for Biotechnology Information URL

- Title: Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC Source: National Center for Biotechnology Information URL

- Title: Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Bioconjugate Chemistry - ACS Publications Source: ACS Publications URL

- Title: Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - Radboud Repository Source: Radboud Repository URL

- Title: Conformationally Strained trans-Cyclooctene (sTCO)

- Title: Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff | ChemRxiv Source: ChemRxiv URL

- Title: Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - MDPI Source: MDPI URL

- Title: TCO (Trans-CycloOctyne)

- Title: Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PMC Source: National Center for Biotechnology Information URL

- Title: Tetrazine-TCO Ligation Protocol - BroadPharm Source: BroadPharm URL

- Title: and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing)

- Title: Building a Medicinal Chemistry Framework for Bioorthogonal Probes | ACS Central Science Source: ACS Publications URL

- Title: Tetrazine methyl NHS Oligo Modifications from Gene Link Source: Gene Link URL

- Title: Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC Source: National Center for Biotechnology Information URL

- Title: The Emerging Role of Tetrazines in Drug‐Activation Chemistries - ResearchGate Source: ResearchGate URL

- Title: Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends Source: Elsevier URL

- Title: PEG for drug development - BOC Sciences Source: BOC Sciences URL

- Title: Bioorthogonal Chemistry and Its Applications - ACS Publications Source: ACS Publications URL

- Title: TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility Source: Vector Laboratories URL

Sources

- 1. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. eurjchem.com [eurjchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

Advanced Bioconjugation via Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry: A Technical Guide to Methyltetrazine-amino-PEG6-amine

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and biomaterials science, bioorthogonal chemistry has become an indispensable tool. Among the available click chemistry reactions, the Inverse Electron-Demand Diels-Alder (IEDDA) ligation between tetrazines and strained alkenes stands out for its unparalleled reaction kinetics and exceptional biocompatibility.

This technical whitepaper provides an in-depth analysis of Methyltetrazine-amino-PEG6-amine (often referred to as Methyltetrazine-PEG6-amine), a highly versatile heterobifunctional linker. By deconstructing its tripartite molecular architecture—the reactive tetrazine warhead, the hydrophilic PEG6 spacer, and the nucleophilic amine handle—we elucidate the causality behind its design and provide self-validating protocols for its application in advanced therapeutic development.

Mechanistic Foundations: The Tripartite Architecture

The utility of Methyltetrazine-amino-PEG6-amine in click chemistry is not accidental; it is the result of precise chemical engineering designed to balance reactivity, stability, and aqueous solubility.

The Methyltetrazine (MeTz) Warhead: Stability Meets Reactivity

The core of this molecule is the methyltetrazine moiety, which acts as the diene in the IEDDA reaction, typically pairing with a strained dienophile such as trans-cyclooctene (TCO) .

-

Causality of the Methyl Group: Unsubstituted hydrogen-tetrazines (H-tetrazines) exhibit extreme reactivity (second-order rate constants k2 up to 30,000 M−1s−1 ) but suffer from poor chemical stability in aqueous media and serum, often degrading within hours. The introduction of an electron-donating methyl group slightly reduces the electrophilicity of the tetrazine ring. This reduces the k2 to a still-rapid 800−2,000 M−1s−1 , but exponentially increases physiological stability, allowing the reagent to remain intact in vivo for days .

-

The IEDDA Mechanism: Upon encountering TCO, the methyltetrazine undergoes a cycloaddition followed by a rapid retro-Diels-Alder step. This eliminates nitrogen gas ( N2 ) as a thermodynamic driving force, yielding a highly stable, irreversible dihydropyridazine linkage.

The PEG6 Spacer: Pharmacokinetic and Steric Optimization

Between the functional ends lies a 6-unit polyethylene glycol (PEG6) chain.

-

Steric Relief: In macromolecular conjugations (e.g., Antibody-Drug Conjugates), placing a hydrophobic payload directly against a protein surface causes steric hindrance, drastically reducing click efficiency. The PEG6 chain (approximately 24 Å in extended length) acts as a flexible tether, projecting the tetrazine away from the protein's hydration shell.

-

Solubility and Aggregation: Tetrazines and many drug payloads are inherently hydrophobic. The PEG6 spacer counteracts this, preventing payload-induced protein aggregation and improving the overall pharmacokinetic profile of the conjugate .

The Primary Amine Terminus: Nucleophilic Installation

Unlike NHS-ester functionalized linkers which degrade rapidly in water, the primary amine ( −NH2 ) is a stable nucleophile. It is specifically designed to react with electrophilic groups—most commonly activated carboxylic acids (via EDC/NHS chemistry), epoxides, or isothiocyanates—to "install" the tetrazine handle onto a target scaffold, such as a small molecule drug, nanoparticle, or peptide .

Logical Workflow of IEDDA Bioconjugation

The deployment of Methyltetrazine-amino-PEG6-amine requires a two-phase approach: first, the covalent installation of the linker onto a target molecule, followed by the bioorthogonal click reaction.

Workflow of two-step bioconjugation using Methyltetrazine-amino-PEG6-amine and TCO.

Quantitative Data: Click Chemistry Kinetics and Stability

To justify the selection of Methyltetrazine over other bioorthogonal handles, we must compare their kinetic and thermodynamic profiles. The data below summarizes why the MeTz/TCO pair is the gold standard for in vivo and low-concentration applications.

| Bioorthogonal Pair | Reaction Type | Rate Constant ( k2 ) | Aqueous Stability | Byproducts | Primary Application |

| Methyltetrazine + TCO | IEDDA | 800−2,000 M−1s−1 | High (Months at 4°C) | N2 gas | In vivo tracking, ADCs |

| H-Tetrazine + TCO | IEDDA | >30,000 M−1s−1 | Low (Hours to Days) | N2 gas | Rapid in vitro labeling |

| Azide + DBCO | SPAAC | ∼1 M−1s−1 | Very High | None | High-concentration in vitro |

| Thiol + Maleimide | Michael Addition | ∼1,000 M−1s−1 | Moderate (Retro-Michael) | None | Standard bioconjugation |

Note: The superior stability of Methyltetrazine ensures that the reactive handle is not prematurely degraded during the purification steps of the intermediate conjugate.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to prevent the propagation of errors. The following protocols leverage the unique spectroscopic properties of tetrazines—specifically, their distinct pink/magenta color and UV-Vis absorbance peak at ~520 nm —to provide real-time, self-validating feedback .

Protocol 1: Installation of Methyltetrazine-amino-PEG6-amine via EDC/NHS

Objective: Conjugate the amine handle of the linker to a carboxylic acid-bearing payload.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxyl-bearing payload (1 eq, 10 mM) in anhydrous DMSO or DMF. Add EDC·HCl (1.5 eq) and Sulfo-NHS (2.0 eq). Stir at room temperature for 30 minutes to form the amine-reactive NHS ester.

-

Coupling: Add Methyltetrazine-amino-PEG6-amine (1.2 eq) to the activated mixture. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the primary amine remains unprotonated and nucleophilic.

-

Incubation: Protect the reaction vessel from light (tetrazines are slightly photolabile over long exposures) and stir at room temperature for 2 hours.

-

Purification: Purify the intermediate via Reverse-Phase HPLC (RP-HPLC) or a desalting column, depending on the payload size.

-

Self-Validation (Crucial Step): Measure the UV-Vis spectrum of the purified product. You must observe a distinct absorbance peak at 520 nm . Using the extinction coefficient of methyltetrazine ( ϵ520≈500 M−1cm−1 ), calculate the exact concentration of the active tetrazine handle. If the solution is not visibly pink, the coupling has failed.

Protocol 2: IEDDA Click Reaction with a TCO-Modified Vector

Objective: Conjugate the tetrazine-modified payload to a TCO-bearing antibody to form an ADC.

Step-by-Step Methodology:

-

Preparation: Ensure the TCO-modified antibody is in a neutral buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Click Reaction: Add the Tetrazine-functionalized intermediate (from Protocol 1) at a 3:1 to 5:1 molar excess relative to the antibody.

-

Incubation: Incubate at room temperature for 30–60 minutes. The reaction is largely independent of pH and requires no copper catalysts.

-

Self-Validation (Spectroscopic & Electrophoretic):

-

Visual/Spectroscopic: Monitor the absorbance at 520 nm. As the IEDDA reaction proceeds, the tetrazine is converted into a dihydropyridazine, which does not absorb at 520 nm. The loss of the pink color and the disappearance of the 520 nm peak is direct, real-time proof that the click reaction has occurred.

-

SDS-PAGE: Run the final product on a reducing SDS-PAGE gel. A distinct upward mass shift corresponding to the addition of the payload confirms successful covalent linkage.

-

Applications in Drug Development

The unique properties of Methyltetrazine-amino-PEG6-amine have made it a cornerstone in several advanced therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): The PEG6 linker ensures that hydrophobic cytotoxic payloads (like MMAE or exatecan) remain soluble during synthesis. The rapid IEDDA kinetics allow for conjugation at highly dilute antibody concentrations, minimizing aggregation and maximizing yield.

-

Pre-Targeted Radioimmunotherapy (PRIT): In PRIT, a TCO-modified antibody is injected and allowed to accumulate at the tumor site over several days. Once blood clearance is achieved, a small-molecule radioligand modified with Methyltetrazine-amino-PEG6-amine is injected. The rapid k2 of the MeTz/TCO pair allows the radioligand to "click" to the antibody in vivo instantly, localizing radiation at the tumor while sparing healthy tissue.

References

Methyltetrazine-amino-PEG6-amine CAS number and molecular weight

An in-depth technical analysis of Methyltetrazine-amino-PEG6-amine (often abbreviated as Me-Tz-PEG6-NH2), a premier heterobifunctional linker utilized in advanced bioconjugation, targeted drug delivery, and bioorthogonal chemistry.

Executive Summary & Core Utility

In the landscape of modern biotherapeutics, Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals require highly specific, rapid, and stable conjugation strategies. Methyltetrazine-amino-PEG6-amine has emerged as a critical building block for these applications. It leverages the Inverse Electron-Demand Diels-Alder (IEDDA) reaction—the fastest known bioorthogonal click chemistry—allowing for catalyst-free ligations in complex biological media[1].

This linker is engineered with three distinct functional domains:

-

Methyltetrazine Moiety: Provides exceptional reactivity toward strained alkenes (like trans-cyclooctene, TCO) while maintaining superior aqueous stability compared to unsubstituted tetrazines[2].

-

PEG6 Spacer: A 6-unit polyethylene glycol chain that imparts hydrophilicity, prevents payload aggregation, and provides optimal steric relief between the conjugated biomolecules[3].

-

Primary Amine Terminal: A highly nucleophilic handle for coupling with carboxylic acids, NHS-esters, or PFP-esters[4].

Physicochemical Profiling

Understanding the exact physical parameters of this linker is crucial for accurate molar calculations during bioconjugation. Vendors frequently supply this molecule as a hydrochloride (HCl) salt to prevent amine oxidation and enhance shelf-life[2].

Note: A common industry discrepancy exists where vendors list the molecular weight of the free base (451.52 g/mol ) even when selling the HCl salt[5][6]. Researchers must account for the chloride counterion (487.98 g/mol ) when calculating exact molar equivalents.

| Property | Free Base Specification | Hydrochloride (HCl) Salt Specification |

| Molecular Formula | C₂₁H₃₃N₅O₆ | C₂₁H₃₄ClN₅O₆ |

| Molecular Weight | 451.52 g/mol | 487.98 g/mol |

| CAS Registry Number | Unassigned / Not strictly registered | Unassigned / Not strictly registered |

| Purity Standard | ≥95% (HPLC/LC-MS) | ≥95% (HPLC/LC-MS) |

| Appearance | Pink to red viscous oil/solid | Pink crystalline solid |

| Solubility | DMF, DMSO, limited aqueous | DMF, DMSO, excellent aqueous |

| Storage Conditions | -20°C, desiccated, protect from light | -20°C, desiccated, protect from light |

*While related variants like PEG3 (CAS: 2141976-28-3) and PEG24 (CAS: 2353410-18-9) have assigned CAS numbers, the PEG6 variant is typically tracked by its exact molecular formula across major chemical databases[7][8].

Structural Causality: Why These Specific Moieties?

As an application scientist, selecting a linker is never arbitrary. The design of Methyltetrazine-PEG6-amine is a balancing act of kinetics, stability, and spatial dynamics:

-

The Methyl Substitution: Unsubstituted tetrazines (H-tetrazines) react with TCO at blistering speeds (up to 30,000M−1s−1 ) but degrade rapidly in aqueous environments. The addition of an electron-donating methyl group slightly reduces the reaction rate but drastically increases the half-life of the tetrazine in human serum, making it viable for in vivo pre-targeting[2].

-

The PEG6 Length: Shorter PEGs (PEG2-PEG4) can lead to steric hindrance during the IEDDA reaction if the payload is bulky. Longer PEGs (PEG12-PEG24) increase the hydrodynamic radius excessively, potentially altering the pharmacokinetics of the carrier protein. PEG6 (~28 Å extended length) is the "Goldilocks" zone for small-molecule fluorophores and chemotherapeutics[3].

Mechanistic Pathway: The IEDDA Reaction

The conjugation relies on the IEDDA reaction between the electron-deficient methyltetrazine (diene) and a strained dienophile (TCO). This reaction is self-validating: it produces nitrogen gas ( N2 ) as a byproduct, making the reaction thermodynamically irreversible.

Fig 1: Mechanistic pathway of the IEDDA bioorthogonal reaction between Methyltetrazine and TCO.

Experimental Methodologies

To utilize this linker effectively, a two-phase workflow is required. First, the linker is attached to a payload (e.g., a fluorescent dye or drug) via amine coupling. Second, the functionalized payload is clicked onto a TCO-modified targeting protein.

Fig 2: Step-by-step workflow for payload functionalization and subsequent bioorthogonal conjugation.

Protocol A: Payload Functionalization (Amine Coupling)

Objective: Convert an NHS-ester payload into a Tetrazine-reactive probe.

-

Preparation: Dissolve 10 µmol of Payload-NHS ester in 500 µL of anhydrous DMSO.

-

Linker Addition: Add 1.2 equivalents (12 µmol, ~5.85 mg) of Methyltetrazine-PEG6-amine HCl salt[6].

-

Base Catalysis (Critical Step): Because the linker is an HCl salt, the primary amine is protonated ( NH3+ ) and non-nucleophilic. Add 3-5 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine and drive the amide bond formation.

-

Incubation: Stir at room temperature for 2 hours, protected from light (tetrazines are mildly photosensitive).

-

Purification: Isolate the Payload-PEG6-Tetrazine via preparative RP-HPLC.

Protocol B: Bioorthogonal Ligation (IEDDA)

Objective: Conjugate the Tetrazine-probe to a TCO-modified antibody.

-

Buffer Setup: Ensure the TCO-modified antibody is in a primary amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL.

-

Conjugation: Add 5-10 molar equivalents of the Payload-PEG6-Tetrazine to the antibody solution.

-

Incubation: Incubate at room temperature for 30–60 minutes. Causality note: Unlike copper-catalyzed click chemistry (CuAAC), IEDDA requires zero toxic metal catalysts, preserving the structural integrity of the antibody[1].

-

Isolation: Remove excess unreacted tetrazine probe using a centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO) through 3-4 wash cycles with PBS.

Validation & Quality Control

A self-validating protocol requires built-in analytical checkpoints.

-

Visual Confirmation: Methyltetrazine possesses a distinct chromophore with an absorption maximum ( λmax ) at ~520 nm, giving it a bright pink color[9].

-

Degree of Labeling (DoL): Post-conjugation, the disappearance of the 520 nm peak indicates successful IEDDA ligation (as the resulting dihydropyridazine does not absorb at 520 nm). By measuring the absorbance of the final conjugate at 280 nm (protein) and the payload's specific wavelength, researchers can calculate the exact drug-to-antibody ratio (DAR).

References

-

AxisPharm. "Click Chemistry Tools - Tetrazine PEG linker." AxisPharm Catalog. Retrieved from [Link]

-

AxisPharm. "Methyltetrazine-amine HCl salt | CAS: 1345955-28-3." AxisPharm Catalog. Retrieved from [Link]

-

AxisPharm. "Methyltetrazine-PEG24-amine HCl salt, CAS 2353410-18-9." AxisPharm Catalog. Retrieved from[Link]

Sources

- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 2. Methyltetrazine-O-PEG12-amine HCl salt | AxisPharm [axispharm.com]

- 3. Methyltetrazine-PEG24-amine HCl salt, CAS 2353410-18-9 | AxisPharm [axispharm.com]

- 4. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 5. 甲基四嗪-六聚乙二醇-氨基 | 西安点化生物科技有限公司(原成都栢尔康) [confluore.com.cn]

- 6. 甲基四嗪-六聚乙二醇-氨基盐酸盐 | 西安点化生物科技有限公司(原成都栢尔康) [confluore.com.cn]

- 7. Methyltetrazine-PEG24-amine HCl salt, CAS 2353410-18-9 | AxisPharm [axispharm.com]

- 8. Methyltetrazine-PEG3-amine | AxisPharm [axispharm.com]

- 9. Tetrazine Amine | CAS:1345866-68-3 | AxisPharm [axispharm.com]

Methyltetrazine-amino-PEG6-amine solubility in aqueous buffers

An In-Depth Technical Guide to Methyltetrazine-amino-PEG6-amine: Solubility Dynamics and Bioconjugation Workflows

The advent of bioorthogonal chemistry has revolutionized molecular imaging, targeted therapeutics, and biomaterials. At the forefront of this field is the Inverse Electron Demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (TCO). However, the practical application of tetrazine linkers is frequently bottlenecked by their inherent hydrophobicity.

This whitepaper provides a comprehensive analysis of Methyltetrazine-amino-PEG6-amine (often supplied as an HCl salt), focusing on its solubility mechanics in aqueous buffers, kinetic stability, and field-proven protocols for seamless bioconjugation.

Structural Mechanics and Aqueous Solubility Dynamics

The molecular architecture of Methyltetrazine-PEG6-amine is engineered to balance chemical stability, reaction kinetics, and aqueous solubility. Understanding the causality behind each structural component is critical for experimental design.

-

The Methyltetrazine Moiety: Unsubstituted tetrazines (H-tetrazines) exhibit exceptionally fast kinetics but are susceptible to degradation via nucleophilic attack in biological environments. The addition of an electron-donating methyl group significantly enhances the chemical stability of the tetrazine ring in aqueous buffers, allowing for long-term storage and prolonged in vivo circulation without sacrificing bioorthogonal reactivity[1].

-

The PEG6 Spacer (Hexaethylene Glycol): Tetrazine groups are highly hydrophobic and prone to aggregation, which can lead to reactant precipitation in physiological buffers. The PEG6 chain acts as a thermodynamic stabilizer. By forming a robust hydration shell via hydrogen bonding with surrounding water molecules, the PEG6 spacer prevents hydrophobic collapse, significantly enhancing the solubility of the entire molecule[2][3]. Furthermore, it provides a flexible, long-chain spacer that minimizes steric hindrance during the iEDDA cycloaddition.

-

The Terminal Amine: Supplied typically as a primary amine hydrochloride salt, this functional group serves as the anchor for conjugation to carboxylic acids or activated esters. The HCl salt form further improves shelf stability and initial dissolution in polar solvents[4].

Quantitative Solubility and Kinetic Parameters

To design a self-validating experimental system, researchers must operate within the established physicochemical boundaries of the linker. The following table summarizes the critical operational metrics for Methyltetrazine-PEG6-amine.

| Parameter | Value / Range | Mechanistic Rationale |

| Optimal Reaction pH (iEDDA) | 6.0 – 9.0 | The tetrazine-TCO ligation is highly robust across physiological pH ranges, ensuring compatibility with sensitive biomolecules[5]. |

| iEDDA Rate Constant ( k2 ) | ~1000 – 2000 M⁻¹ s⁻¹ | While slightly slower than H-tetrazine, the methyl variant still offers unprecedented kinetics, enabling rapid labeling even at low micromolar concentrations[6]. |

| Stock Solution Solvent | Anhydrous DMSO or DMF | Preparing stock solutions in anhydrous organic solvents prevents premature hydrolytic degradation and ensures complete solvation[5]. |

| Aqueous Buffer Compatibility | PBS, HEPES, MES | Easily dissolves in standard biological buffers due to the PEG6 hydration shell[7]. |

| Co-Solvent Tolerance | 5% – 10% (v/v) | If the target protein or payload induces precipitation, adding a small percentage of DMSO/DMF mitigates solubility limits without denaturing most proteins[5]. |

Experimental Workflows and Self-Validating Protocols

The following protocols are designed to ensure high-yield conjugation while maintaining the solubility and integrity of the Methyltetrazine-PEG6-amine linker.

Protocol 1: Preparation of Stable Stock Solutions

Causality: Introducing dry tetrazine powder directly into an aqueous buffer can lead to localized aggregation and incomplete dissolution.

-

Equilibrate the vial of Methyltetrazine-PEG6-amine to room temperature before opening to prevent atmospheric moisture condensation, which can degrade the reagent[5].

-

Dissolve the reagent in high-purity, anhydrous DMSO or DMF to create a 10 mM to 100 mM stock solution.

-

Self-Validation: The resulting solution should be a clear, vibrant pink/red color[8]. Any cloudiness indicates moisture contamination or degraded solvent. Store aliquots at -20°C, protected from light[4].

Protocol 2: EDC/NHS Coupling to a Target Protein (Amine Functionalization)

Causality: The primary amine of the linker must react with a carboxylic acid on the target protein. This requires a two-step pH modulation to optimize both the activation of the acid and the nucleophilic attack by the amine.

-

Activation: Dissolve the target protein (containing free carboxyl groups) in an amine-free buffer at pH 6.0 (e.g., 100 mM MES). Add a 10-fold molar excess of EDC and sulfo-NHS. Incubate for 15-30 minutes at room temperature. Rationale: NHS esters hydrolyze rapidly at pH > 7.0; MES buffer preserves the activated ester.

-

Buffer Exchange: Use a desalting column to remove unreacted EDC/NHS and exchange the activated protein into a Conjugation Buffer at pH 7.4 (e.g., 1X PBS)[5].

-

Conjugation: Immediately add a 5- to 10-fold molar excess of the Methyltetrazine-PEG6-amine stock solution to the activated protein. Rationale: At pH 7.4, a sufficient fraction of the linker's primary amine is unprotonated and nucleophilic.

-

Incubate for 2 hours at room temperature.

-

Self-Validation: Purify the conjugate via size-exclusion chromatography. Validate the successful attachment of the tetrazine by measuring the UV-Vis absorbance of the purified protein; the methyltetrazine moiety exhibits a characteristic absorption peak at ~520 nm[9].

Bioconjugation workflow for Methyltetrazine-PEG6-amine via EDC/NHS coupling.

Protocol 3: iEDDA Ligation with a TCO-Functionalized Biomolecule

Causality: The iEDDA reaction is driven thermodynamically by the release of nitrogen gas, making it entirely irreversible and catalyst-free.

-

Combine the Methyltetrazine-functionalized protein (in PBS, pH 7.4) with the TCO-modified payload (e.g., a fluorophore or drug). A slight molar excess (1.1 to 1.5 equivalents) of the less valuable reagent is recommended to drive the reaction to completion[10].

-

If the TCO-payload is highly hydrophobic, ensure the final reaction mixture contains no more than 5-10% DMSO to prevent the precipitation of the protein[5].

-

Incubate at room temperature for 10 to 30 minutes.

-

Self-Validation: The reaction progress can be monitored visually and spectrophotometrically. The distinct pink color of the tetrazine will disappear immediately as it undergoes the retro-Diels-Alder reaction to form a colorless dihydropyridazine conjugate[11].

Inverse Electron Demand Diels-Alder (iEDDA) reaction pathway and thermodynamic drivers.

Troubleshooting Solubility Issues

Even with the PEG6 spacer, complex bioconjugation environments can induce precipitation. If the reaction mixture becomes turbid:

-

Check Final Concentration: Excessively high concentrations of the modified protein can lead to aggregation. Dilute the reaction mixture with additional PBS.

-

Verify pH: Ensure the buffer has not shifted outside the pH 6.0–9.0 window, which could cause the protein itself to reach its isoelectric point and precipitate[5].

-

Organic Co-Solvents: Introduce 5% (v/v) DMF or DMSO. Always verify that the specific biomolecule can tolerate the chosen co-solvent without denaturing[5].

References

-

AxisPharm. Click Chemistry Tools - Tetrazine PEG linker. Retrieved from[Link]

-

AxisPharm. Methyltetrazine-O-PEG12-amine HCl salt. Retrieved from[Link]

-

AxisPharm. Tetrazine Amine | CAS:1345866-68-3. Retrieved from[Link]

-

National Institutes of Health (PMC). Site-specific chemical conjugation of human Fas ligand extracellular domain using trans-cyclooctene – methyltetrazine reactions. Retrieved from[Link]

-

Royal Society of Chemistry. Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Retrieved from[Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 4. Methyltetrazine-O-PEG12-amine HCl salt | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 7. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Tetrazine Amine | CAS:1345866-68-3 | AxisPharm [axispharm.com]

- 9. Site-specific chemical conjugation of human Fas ligand extracellular domain using trans-cyclooctene – methyltetrazine reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

Engineering Next-Generation Antibody-Drug Conjugates: The Strategic Role of Methyltetrazine-amino-PEG6-amine

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) requires a delicate equilibrium between payload potency, bioconjugation stability, and systemic pharmacokinetics. Historically, achieving a high Drug-to-Antibody Ratio (DAR) resulted in hydrophobic aggregation, rapid hepatic clearance, and diminished therapeutic index.

As a Senior Application Scientist, I approach ADC design not merely as a chemical synthesis, but as a multi-variable optimization problem. Methyltetrazine-amino-PEG6-amine has emerged as a premier heterobifunctional crosslinker that solves three distinct challenges simultaneously: it enables ultrafast, copper-free bioconjugation [1], masks payload hydrophobicity to extend circulation half-life [2], and provides a versatile functional handle for modular synthesis. This technical guide deconstructs the mechanistic causality behind this molecule and provides a self-validating protocol for its implementation in ADC workflows.

Mechanistic Foundation: The Tripartite Advantage

The architecture of Methyltetrazine-amino-PEG6-amine is deliberately engineered. Every structural domain serves a specific thermodynamic or pharmacokinetic purpose.

A. Methyltetrazine: The Engine of IEDDA

The tetrazine moiety drives the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), IEDDA is entirely bioorthogonal and metal-free, preserving the structural integrity of the monoclonal antibody (mAb)[1].

-

Causality of Methylation: While unsubstituted s-tetrazines offer the fastest kinetics (up to k2=2000 M−1s−1 ), they suffer from poor aqueous stability [4]. The addition of a methyl group (Methyltetrazine) slightly reduces the rate constant ( k2≈800 M−1s−1 ) but exponentially increases physiological stability, ensuring the linker does not degrade during the extended circulation times required for ADCs [5].

B. The PEG6 Spacer: Pharmacokinetic Buffering

Most cytotoxic payloads (e.g., MMAE, exatecan) are highly lipophilic. Direct conjugation of these molecules to a mAb drives protein aggregation and rapid clearance by the reticuloendothelial system.

-

Causality of Length: Polyethylene glycol (PEG) creates a hydrophilic "hydration shell." Clinical and pharmacokinetic data demonstrate that PEG chains shorter than 4 units fail to adequately shield hydrophobic payloads, leading to rapid clearance. Conversely, excessively long chains (PEG12+) can interfere with antigen binding and alter the hydrodynamic radius unpredictably [6]. A monodisperse PEG6 spacer provides the optimal thermodynamic balance, allowing for DARs of 4–8 without compromising the ADC's half-life [3].

C. Terminal Amine: Synthetic Versatility

The primary aliphatic amine ( −NH2 ) serves as a highly reactive nucleophile. It allows for straightforward amidation with NHS-ester functionalized payloads or cleavable peptide linkers (e.g., Val-Cit-PAB) under mild, aqueous conditions.

Causality of PEG6 integration on the pharmacokinetic fate of high-DAR ADCs.

Quantitative Parameters

To justify the selection of Methyltetrazine-amino-PEG6-amine, we must evaluate the empirical data governing reaction kinetics and spacer length.

Table 1: Comparative Kinetics of Bioorthogonal Reactions | Reaction Type | Reagents | Rate Constant ( k2 ) | Biocompatibility | Byproducts | | :--- | :--- | :--- | :--- | :--- | | IEDDA (Optimal) | Methyltetrazine + TCO | ~800 - 1000 M⁻¹s⁻¹ | Excellent (Metal-Free) | N₂ gas | | SPAAC | DBCO + Azide | ~1 M⁻¹s⁻¹ | Good (Metal-Free) | None | | CuAAC | Alkyne + Azide | ~10 - 100 M⁻¹s⁻¹ | Poor (Cu Toxicity) | None |

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics [2][6]

| Spacer Length | Payload Shielding | Aggregation Risk (DAR 8) | Plasma Clearance Rate |

|---|---|---|---|

| PEG2 | Inadequate | High | Rapid (< 2 days) |

| PEG6 | Optimal | Low | Slow (Extended t1/2) |

| PEG12 | Excessive | Very Low | Variable (Steric hindrance) |

Self-Validating Experimental Protocol: Modular ADC Synthesis

A robust protocol must be self-validating; each phase must contain an internal quality control (QC) checkpoint to ensure causality between the chemical input and the analytical output.

Phase 1: Synthesis of the Tetrazine-PEG6-Payload Module

Objective: Conjugate Methyltetrazine-amino-PEG6-amine to an NHS-ester activated payload (e.g., NHS-Val-Cit-PAB-MMAE).

-

Reaction: Dissolve NHS-Payload (1.0 eq) and Methyltetrazine-amino-PEG6-amine (1.2 eq) in anhydrous DMSO. Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) to maintain basicity.

-

Incubation: Stir at room temperature for 2 hours protected from light.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the NHS-Payload peak disappears and a new peak corresponding to the exact mass of the Tz-PEG6-Payload adduct appears. The distinct pink/red UV absorbance of the tetrazine moiety (at ~520 nm) will co-elute with the payload mass.

Phase 2: TCO-Functionalization of the Monoclonal Antibody

Objective: Introduce TCO handles onto surface lysine residues of the mAb.

-

Buffer Exchange: Prepare the mAb at 5 mg/mL in PBS (pH 7.4).

-

Conjugation: Add 5–10 molar equivalents of TCO-NHS ester (dissolved in DMSO) to the mAb. Ensure final DMSO concentration is <10% v/v. Incubate for 2 hours at 25°C.

-

Purification: Remove excess TCO-NHS using a Zeba™ Spin Desalting Column (40K MWCO).

-

Self-Validation (Tetrazine Titration Assay): To quantify the exact number of TCO groups per antibody (DAR_TCO), react an aliquot of the TCO-mAb with a known excess of a standard tetrazine dye. Measure the quenching of the tetrazine's absorbance at 520 nm. The loss of absorbance is directly proportional to the number of active TCO handles.

Phase 3: IEDDA Click Conjugation

Objective: Assemble the final ADC.

-

Reaction: Add the Tz-PEG6-Payload (from Phase 1) to the TCO-mAb (from Phase 2) at a 1.5x molar excess relative to the measured TCO handles.

-

Incubation: Incubate at room temperature for 30–60 minutes.

-

Self-Validation (Visual & Spectroscopic): The IEDDA reaction releases nitrogen gas ( N2 ). Furthermore, the pink color of the unreacted methyltetrazine will visibly fade as the dihydropyridazine conjugate forms.

Phase 4: Final Purification and Quality Control

-

Purification: Remove unreacted Tz-PEG6-Payload via SEC (Size Exclusion Chromatography) or tangential flow filtration (TFF).

-

Validation (HIC-HPLC): Run Hydrophobic Interaction Chromatography (HIC). The chromatogram will resolve distinct peaks corresponding to DAR 0, 2, 4, 6, and 8. The PEG6 spacer ensures these peaks remain sharp and well-resolved without irreversible column binding.

Modular ADC synthesis workflow utilizing IEDDA click chemistry and PEG6 shielding.

Conclusion

The integration of Methyltetrazine-amino-PEG6-amine into ADC development is not merely a procedural preference; it is a scientifically grounded strategy to manipulate the thermodynamic and pharmacokinetic fate of the conjugate. By leveraging the ultrafast kinetics of IEDDA and the precise hydration shell afforded by the PEG6 spacer, researchers can reliably engineer high-DAR ADCs that maintain systemic stability and maximize targeted therapeutic efficacy.

References

- Vector Laboratories.

- Benchchem. "A Comparative Guide to the Pharmacokinetics of Mal-PEG6-Acid Linked Drugs." Benchchem.

- Labinsights.

- National Institutes of Health. "The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity." PMC.

- MDPI. "Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs." MDPI.

- Sigma-Aldrich.

Advanced Bioorthogonal Chemistry Reagents for Protein Labeling: A Technical Guide

Bioorthogonal chemistry has fundamentally transformed protein labeling by enabling highly selective covalent modifications within complex biological milieus, without interfering with native biochemical processes[1]. As application scientists and drug development professionals, we do not merely mix reagents; we engineer molecular encounters. The selection of a bioorthogonal pair dictates the success of downstream applications, ranging from Antibody-Drug Conjugates (ADCs) to live-cell imaging and Positron Emission Tomography (PET)[2].

This technical guide provides an in-depth mechanistic analysis of the two dominant bioorthogonal paradigms—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) ligation—and establishes self-validating protocols for their execution.

Mechanistic Principles & Reagent Selection Logic

The choice between SPAAC and IEDDA is fundamentally a negotiation between kinetic velocity and thermodynamic stability. Understanding the causality behind these chemical behaviors is critical for experimental design.

The SPAAC Paradigm (Azide-Alkyne)

SPAAC utilizes the immense ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), to drive a cycloaddition with an azide without the need for cytotoxic copper catalysts[3].

-

Causality of Choice: The azide functional group is exceptionally small and chemically inert, ensuring minimal perturbation to protein folding or ligand-receptor interactions[4]. While SPAAC kinetics are relatively slow, the resulting triazole linkage is thermodynamically robust. This makes SPAAC the gold standard for long-term in vivo circulation studies where premature linker cleavage would result in off-target toxicity. Buffer selection also plays a mechanistic role; for instance, HEPES buffer (pH 7) can enhance DBCO-azide reaction rates compared to standard PBS[5].

The IEDDA Paradigm (Tetrazine-TCO)

IEDDA relies on the rapid reaction between an electron-deficient tetrazine (Tz) and a strained alkene, most notably trans-cyclooctene (TCO).

-

Causality of Choice: IEDDA is selected when kinetic velocity is the absolute limiting factor. For extreme applications like ultra-fast radiolabeling (e.g., 18 F-PET), conformationally strained TCO (sTCO) is utilized, achieving unparalleled second-order rate constants up to 3.3×106 M−1s−1 [2]. However, this extreme reactivity comes with a strict thermodynamic trade-off: sTCO is prone to rapid isomerization to the unreactive cis-isomer in the presence of high biological thiol concentrations[6]. Thus, IEDDA with sTCO is reserved for rapid, short-duration labeling rather than prolonged systemic circulation.

Decision matrix for selecting bioorthogonal reagents based on kinetic and stability constraints.

Quantitative Kinetics & Stability Trade-offs

To facilitate rapid reagent selection, the quantitative parameters of the most common bioorthogonal pairs are summarized below.

| Reagent Pair | Reaction Type | k2 Rate Constant ( M−1s−1 ) | In Vivo Stability | Primary Application |

| Azide + DBCO | SPAAC | 0.34−1.22 [5][7] | Excellent | ADCs, Long-term tracking |

| Azide + BCN | SPAAC | ∼0.28 [7] | Excellent | Dual-labeling, Bioconjugation |

| TCO + Tetrazine | IEDDA | ∼1.3×104 [6] | Good | Pre-targeted imaging, Live-cell |

| sTCO + Tetrazine | IEDDA | >3.3×106 [2][6] | Poor (Thiol sensitive) | Rapid PET radiolabeling |

Standardized Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quantitative validation steps to ensure labeling efficiency and reproducibility.

Protocol A: SPAAC-based Protein Labeling (High Stability Workflow)

Use Case: Conjugating a DBCO-fluorophore to an azide-incorporated monoclonal antibody.

-

Buffer Optimization: Desalt the azide-tagged protein into HEPES buffer (pH 7.4). HEPES has been empirically shown to maximize SPAAC kinetics compared to standard PBS[5].

-

Molar Excess Calculation: Add 5 to 10 molar equivalents of the DBCO-probe to the protein.

-

Incubation: Incubate at 25°C for 2 to 4 hours. Note: Due to the hydrophobic nature of DBCO, up to 5% v/v DMSO may be required to prevent reagent precipitation[8].

-

Quenching & Removal: Remove unreacted DBCO via Size Exclusion Chromatography (SEC) or a desalting column.

-

Self-Validation (Degree of Labeling - DoL): Measure the absorbance at 280 nm (for the protein) and at the excitation maximum of the fluorophore. Calculate the DoL to confirm >90% conjugation efficiency.

Protocol B: Ultra-fast IEDDA Labeling (High Kinetic Workflow)

Use Case: Rapid labeling of a TCO-tagged low-abundance protein with a Tetrazine-probe.

-

Preparation: Maintain the TCO-tagged protein in PBS (pH 7.4). Critical: Strictly avoid reducing agents like DTT or high concentrations of β -mercaptoethanol, which will induce rapid TCO to cis-cyclooctene isomerization, rendering the tag unreactive[6].

-

Rapid Ligation: Add 1.5 to 2 molar equivalents of the Tetrazine-probe. A lower molar excess is required compared to SPAAC due to the exceptionally high k2 rate constant.

-

Incubation: Incubate at room temperature for 10 to 30 minutes.

-

Self-Validation (Kinetic Quenching): Tetrazines possess a distinct UV-Vis absorbance (typically around 520 nm). Monitor the decay of this absorbance peak in real-time to quantitatively validate reaction completion without waiting for downstream assays.

-

Purification: Desalt via SEC to remove the minimal unreacted probe.

Standardized self-validating workflow for bioorthogonal protein labeling and verification.

References

-

Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) -4

-

Bioorthogonal Chemistry and Its Applications - ACS Publications - 1

-

Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions | Organic Letters - 7

-

Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine - Theranostics - 2

-

Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC - 8

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC - 6

-

The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing - 5

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs - 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thno.org [thno.org]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic-Stability Nexus: A Comprehensive Guide to Methyltetrazine Amine in Physiological Environments

Introduction: The Bioorthogonal Imperative

The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has fundamentally reshaped the landscape of bioorthogonal chemistry. Its utility spans from live-cell imaging to the synthesis of next-generation antibody-drug conjugates (ADCs). However, as drug development professionals transition these tools from controlled in vitro buffers to complex in vivo environments, they frequently encounter the reactivity-stability paradox: tetrazines engineered for maximum reaction speed often suffer from premature degradation in aqueous, nucleophile-rich physiological media[1].

To bridge this gap, methyltetrazine amine (mTz-NH₂) has emerged as a highly optimized structural solution. By balancing the electrophilicity of the tetrazine core with the steric and electronic shielding of a methyl group, it delivers exceptional physiological stability without sacrificing the rapid kinetics required for reliable bioconjugation[2][3].

Mechanistic Insights: The Causality of Tetrazine Degradation

To harness methyltetrazine effectively, one must understand why tetrazines degrade. The 1,2,4,5-tetrazine ring is inherently electron-deficient. While this electron deficiency is exactly what drives the ultra-fast iEDDA cycloaddition with electron-rich dienophiles, it simultaneously makes the ring a prime target for nucleophiles[1].

In physiological conditions (pH 7.4, 37°C, and in the presence of serum), water molecules, primary amines (from amino acids), and thiols (from glutathione or serum proteins) act as nucleophiles[4]. They attack the electron-poor tetrazine core, leading to ring-opening, loss of the characteristic pink/red chromophore, and irreversible degradation into unreactive byproducts[4].

The Methyl Advantage: Adding a methyl group (-CH₃) to the tetrazine ring introduces an electron-donating inductive effect. This increases the electron density within the aromatic ring, effectively raising its Lowest Unoccupied Molecular Orbital (LUMO) energy[3][5]. Consequently, the thermodynamic barrier for nucleophilic attack is significantly increased. While this slight elevation in LUMO energy marginally reduces the iEDDA reaction rate compared to hydrogen-substituted tetrazines (H-Tz), it extends the physiological half-life from mere hours to several days, making it the "workhorse" reagent for in vivo studies[2][3].

Logical flow of tetrazine substituent effects on stability and degradation pathways.

Quantitative Stability Profiling in Physiological Media

The selection of a tetrazine linker must be empirically driven. The table below synthesizes the kinetic and stability profiles of common tetrazine derivatives, highlighting the superior functional window of methyltetrazine for prolonged biological applications[2][3][6].

| Tetrazine Derivative | Substituent Electronic Effect | Second-Order Rate Constant (k₂) with TCO | Physiological Half-Life (37°C, Serum/PBS) |

| H-Tetrazine | Neutral / Slightly Withdrawing | > 30,000 M⁻¹s⁻¹ | < 2 hours |

| Dipyridyl-Tetrazine | Electron-Withdrawing | ~ 10,000 M⁻¹s⁻¹ | ~ 4 - 6 hours |

| Methyltetrazine | Electron-Donating | ~ 800 - 1,000 M⁻¹s⁻¹ | > 48 hours |

Note: While H-tetrazines offer maximum reactivity, their rapid degradation renders them unsuitable for applications requiring long circulation times, such as pre-targeted radioimmunotherapy. Methyltetrazine provides the optimal balance[2][3].

Self-Validating Experimental Methodologies

As an application scientist, ensuring the integrity of your bioorthogonal handles is paramount. The following protocols are designed as self-validating systems to empirically confirm reagent stability and execute successful bioconjugations.

Protocol 1: Dual-Modality Stability Assessment (UV-Vis & HPLC)

Relying solely on visual color loss is subjective and prone to interference from serum scattering. This dual-modality protocol provides orthogonal validation of methyltetrazine stability in nucleophile-rich media[2][4].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve methyltetrazine amine in anhydrous DMSO to create a 10 mM stock. (Causality: Anhydrous conditions prevent premature hydrolysis during storage).

-

Media Spiking: Dilute the stock to a final concentration of 50 µM in pre-warmed (37°C) Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[2].

-

Incubation: Maintain the solution in a 37°C incubator to mimic physiological temperature and nucleophile exposure.

-

Time-Point Sampling: Extract 100 µL aliquots at t=0,2,4,8,12,24,and 48 hours[2].

-

UV-Vis Analysis: Measure absorbance at ~520 nm (the n→π* transition of the tetrazine ring). Calculate the percentage remaining: (Abs_t / Abs_0) * 100[4].

-

HPLC Validation: Inject aliquots onto a C18 Reverse-Phase HPLC column (Mobile Phase: 0.1% TFA in H₂O/Acetonitrile gradient). Quantify the Area Under the Curve (AUC) for the intact methyltetrazine peak to definitively confirm that the UV-Vis absorbance loss correlates with structural degradation, not merely a solvent-induced spectral shift[4].

Step-by-step experimental workflow for assessing methyltetrazine stability in biological media.

Protocol 2: Amine Conjugation Workflow Preserving Tetrazine Integrity

The primary amine (-NH₂) on methyltetrazine amine is a potent nucleophile designed to react with electrophiles (e.g., NHS esters or activated carboxylic acids) to install the bioorthogonal handle onto a target payload[7].

Step-by-Step Methodology:

-

Buffer Selection: Prepare the NHS-ester functionalized payload in 1X PBS (pH 7.2 - 7.5). (Causality: You must strictly avoid buffers containing primary amines, such as Tris or Glycine, as they will competitively react with the NHS ester, drastically reducing conjugation yield)[4].

-

Reagent Addition: Add a 2- to 5-fold molar excess of methyltetrazine amine (from a freshly thawed, anhydrous DMSO stock) to the payload solution.

-

Reaction: Incubate the mixture at room temperature for 1 to 2 hours with gentle agitation.

-

Purification: Remove unreacted methyltetrazine amine using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The resulting conjugate is now highly stable and ready for in vivo iEDDA pre-targeting applications.

Sources

- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

The Methyltetrazine-PEG6-Amine Crosslinker: Synthesis, Purity Standards, and Bioconjugation Workflows

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the demand for highly efficient, bioorthogonal crosslinkers is paramount. Methyltetrazine-PEG6-amine has emerged as a gold-standard heterobifunctional reagent. By bridging traditional amine-reactive chemistry with cutting-edge Inverse Electron Demand Diels-Alder (IEDDA) ligation, this molecule enables the rapid, catalyst-free assembly of complex biologics, antibody-drug conjugates (ADCs), and functionalized biomaterials[1].

This technical whitepaper provides an in-depth analysis of the mechanistic design, de novo synthesis, rigorous purity standards, and self-validating protocols required to successfully deploy Methyltetrazine-PEG6-amine in advanced research and drug development.

Mechanistic Design: The Tripartite Architecture

The utility of Methyltetrazine-PEG6-amine lies in the deliberate engineering of its three structural domains. Understanding the causality behind these design choices is critical for optimizing downstream experimental workflows.

-

The Methyltetrazine (MTz) Headgroup: The tetrazine moiety is the engine of the IEDDA reaction. While unsubstituted tetrazines (H-tetrazines) exhibit the highest reaction kinetics, they are prone to degradation in aqueous biological media. The strategic addition of an electron-donating methyl group strikes an optimal thermodynamic balance: it provides exceptional bench and serum stability while maintaining unusually fast reaction rates ( k2>2000 M−1s−1 ) when paired with highly strained dienophiles like trans-cyclooctene (TCO)[2].

-

The Discrete PEG6 Spacer: Unlike polymeric, polydisperse PEGs that complicate analytical characterization, a discrete PEG6 chain (exactly six ethylene glycol units) provides a precise, single molecular weight. This monodispersity is crucial for rigorous LC-MS validation[3]. Mechanistically, the PEG6 spacer imparts vital hydrophilicity to prevent payload aggregation and provides a flexible spatial buffer that prevents steric hindrance during target receptor binding.

-

The Primary Amine Terminus: The terminal amine serves as a universal anchor point. It readily undergoes amidation with N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, or EDC-activated carboxylates, allowing the tetrazine handle to be grafted onto virtually any protein, nanoparticle, or hydrogel scaffold[4].

De Novo Synthesis & Purification Workflow

The synthesis of Methyltetrazine-PEG6-amine requires careful control of reaction conditions to prevent the premature degradation of the highly conjugated tetrazine ring. The standard approach utilizes a Boc-protected PEG diamine to prevent polymerization, followed by controlled acidic deprotection.

Step-by-Step Synthesis Protocol

-

Materials: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid NHS ester (MTz-NHS), Mono-Boc-PEG6-diamine, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Step 1: Amidation (Coupling). Dissolve 1.0 equivalent of MTz-NHS and 1.1 equivalents of Mono-Boc-PEG6-diamine in anhydrous DCM. Add 2.0 equivalents of DIPEA to neutralize any trace acids and drive the nucleophilic attack. Stir under an inert argon atmosphere at room temperature for 2 hours.

-

Step 2: Organic Workup. Quench the reaction and wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted PEG-diamine and DIPEA) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Step 3: Boc Deprotection. Causality Note: TFA is chosen over aqueous HCl because it provides rapid cleavage of the Boc group in organic solvents without subjecting the tetrazine ring to hydrolytic degradation. Dissolve the intermediate in a 20% (v/v) TFA/DCM solution. Stir at room temperature for exactly 1 hour.

-

Step 4: Purification. Evaporate the TFA/DCM under a stream of nitrogen. Purify the crude residue via preparative Reversed-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the product fractions to yield Methyltetrazine-PEG6-amine as a stable TFA salt.

Workflow for the de novo synthesis and purification of Methyltetrazine-PEG6-amine.

Analytical Purity Standards and Quality Control

For bioconjugation applications—particularly in ADC development—crosslinker purity must strictly exceed 95%. Impurities such as unreacted PEG-diamines will competitively consume activated carboxylates on the target protein, while degraded tetrazines will act as dead-end modifications that poison the downstream IEDDA ligation[5].

Table 1: Quantitative Purity and Validation Specifications

| Analytical Method | Target Specification | Mechanistic Rationale |

| RP-HPLC (UV at 254 nm) | ≥ 95% Area Under Curve (AUC) | Detects all aromatic components; ensures absence of unreacted precursors or side-products[3]. |

| RP-HPLC (UV at 520 nm) | Co-elution with 254 nm peak | Validates the integrity of the tetrazine chromophore. Loss of this peak indicates ring degradation. |

| ESI-LC/MS (Positive Mode) | m/z [M+H]+ = 452.2 (Theoretical) | Confirms the exact molecular weight of the discrete, monodisperse PEG6 crosslinker. |

| 1H NMR (400 MHz, DMSO-d6) | Sharp multiplet at ~3.5 ppm | Confirms the structural integrity of the PEG backbone and absence of polymeric impurities. |

The Self-Validating Chromophore System

A unique advantage of tetrazine chemistry is its inherent self-validating nature. Intact 1,2,4,5-tetrazines possess a characteristic n→π∗ electronic transition that yields a distinct absorbance peak at ~520 nm, rendering the compound visibly pink/red.

-

Quality Assurance Check: By calculating the ratio of the peak area at 254 nm to 520 nm during HPLC analysis, researchers can establish a baseline for structural integrity. A sudden spike in this ratio indicates that the tetrazine ring has degraded (e.g., into a nitrile), even if the overall mass appears similar.

Bioconjugation Protocols: From Amine Coupling to TCO Ligation

The ultimate application of Methyltetrazine-PEG6-amine is the bioorthogonal coupling of two distinct entities. The following protocol outlines the functionalization of a carboxylated nanoparticle (or protein) and its subsequent IEDDA ligation to a TCO-modified payload.

Phase 1: EDC/NHS Activation and Amine Coupling

-

Activation: Suspend the carboxylated biomolecule in an amine-free buffer (e.g., MES buffer, pH 6.0). Add 10 equivalents of EDC and 20 equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the active Sulfo-NHS ester.

-

Conjugation: Add 5 equivalents of Methyltetrazine-PEG6-amine to the activated mixture. Adjust the pH to 7.4 using 1M Sodium Bicarbonate to deprotonate the primary amine, maximizing its nucleophilicity. Incubate for 2 hours.

-

Purification: Remove unreacted crosslinker via size exclusion chromatography (SEC) or spin dialysis. The resulting MTz-functionalized biomolecule will exhibit a faint pink hue, validating successful conjugation.

Phase 2: IEDDA Ligation (Self-Reporting)

-

Ligation: Introduce the TCO-modified payload (e.g., a TCO-fluorophore or TCO-drug) to the MTz-functionalized biomolecule in a standard physiological buffer (PBS, pH 7.4). No copper catalysts or reducing agents are required[6].

-

Self-Validating Monitoring: The IEDDA reaction is visually and spectrophotometrically self-reporting. As the electron-deficient tetrazine reacts with the electron-rich TCO, dinitrogen ( N2 ) gas is extruded, and a stable, colorless dihydropyridazine/pyridazine cycloadduct is formed.

-

Endpoint Determination: The complete dissipation of the 520 nm absorbance (loss of pink color) precisely correlates with 100% covalent consumption of the tetrazine handle, providing real-time, label-free reaction monitoring.

IEDDA bioconjugation pathway using Methyltetrazine-PEG6-amine and a TCO-payload.

References

-

The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. nih.gov. 2

-

Tetrazine-CONH-PEG10-amine TFA Salt. precisepeg.com. 5

-

Inverse Electron Demand Diels-Alder Reaction (IEDDA). creative-biolabs.com. 6

-

Methyltetrazine-O-PEG12-amine HCl salt. axispharm.com. 3

-

Inverse Electron Demand Diels-Alder Reactions. sigmaaldrich.com.

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. rsc.org. 1

-

Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. axispharm.com. 4

Sources

- 1. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltetrazine-O-PEG12-amine HCl salt | AxisPharm [axispharm.com]

- 4. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Conjugation of Methyltetrazine-amino-PEG6-amine to Carboxylic Acids

Introduction: Bridging Molecules with Precision

In the rapidly advancing fields of targeted therapeutics, diagnostics, and proteomics, the ability to specifically and stably link molecules is paramount. This guide provides a comprehensive protocol for the covalent conjugation of Methyltetrazine-amino-PEG6-amine to molecules or surfaces bearing carboxylic acid groups. This process utilizes the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.

The Methyltetrazine-amino-PEG6-amine linker is a powerful tool for bioconjugation. It features a terminal primary amine for coupling to activated carboxyl groups and a methyltetrazine moiety for subsequent bioorthogonal "click" chemistry reactions with strained alkenes like trans-cyclooctene (TCO).[1] The inclusion of a flexible, hydrophilic polyethylene glycol (PEG6) spacer enhances solubility and minimizes steric hindrance between the conjugated molecules.[2] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for incorporating this versatile linker into their molecular constructs.

The Chemistry: Activating Carboxyls for Amine Coupling

The conjugation process is centered around the "zero-length" crosslinking chemistry facilitated by EDC.[3] In an aqueous environment, direct reaction between a carboxylic acid and a primary amine to form an amide bond is inefficient. EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and prone to hydrolysis, which would regenerate the carboxylic acid.[3][5]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[3][6] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][7][8] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of the Methyltetrazine-amino-PEG6-amine to form a stable amide bond, releasing NHS as a byproduct.[9][10]

Experimental Workflow Overview

The conjugation protocol is typically performed as a two-step process to maximize efficiency and minimize undesirable side reactions.[7][11] The first step involves the activation of the carboxylic acid-containing molecule with EDC and NHS at a slightly acidic pH. The second step is the coupling of the activated molecule with Methyltetrazine-amino-PEG6-amine at a neutral to slightly basic pH.

Caption: A two-step workflow for EDC/NHS conjugation.

Materials and Reagents

Essential Reagents

| Reagent | Recommended Properties | Storage |

| Carboxylic acid-containing molecule | Purified and well-characterized | As per manufacturer's instructions |

| Methyltetrazine-amino-PEG6-amine | High purity (>95%) | Store at -20°C, desiccated and protected from light[12] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | High purity (>98%) | Store at -20°C, desiccated[13] |

| NHS or Sulfo-NHS | High purity (>98%) | Store at -20°C, desiccated[13] |

| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | 4°C |

| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5 | 4°C |

| Quenching Buffer (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0 | Room Temperature |

| Solvents | Anhydrous DMSO or DMF | Room Temperature, desiccated |

Note on Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.[7][14]

Equipment

-

pH meter

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Pipettes and tips

-

Purification system (e.g., desalting columns, HPLC)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)

Detailed Step-by-Step Protocol

This protocol provides a general guideline. The optimal molar ratios of reagents and reaction times may need to be empirically determined for your specific application.

Step 1: Activation of the Carboxylic Acid-Containing Molecule

The activation of the carboxyl group is most efficient at a slightly acidic pH (4.5-6.0).[13][15] MES buffer is a suitable choice for this step.[3]

-

Prepare the Carboxylic Acid Molecule: Dissolve your carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.

-